(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic compound. It contains a bicyclic structure, which is a structure with two rings . The “azabicyclo” part of the name suggests that one of these rings contains a nitrogen atom . The “styrylsulfonyl” group indicates the presence of a styrene derivative and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic structure would likely contribute to the compound’s stability, while the styrylsulfonyl group could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur . The presence of the styrylsulfonyl group could make the compound susceptible to reactions involving nucleophiles .Scientific Research Applications
Intramolecular Michael-type Additions
Compounds within the azabicyclo[3.2.1]octene family, such as 2-azabicyclo[3.2.1]oct-3-enes, have been synthesized via intramolecular Michael-type additions. These compounds, including those with a spiro center at C(8), exhibit pharmacological activities like low antimicrobial and hypotensive activity, suggesting potential for further pharmacological research (Gregory, Bullock, & Chen, 1985).
Enzyme Inhibition Studies
Enantiomerically pure 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives have been used in the synthesis of compounds that are good inhibitors of alpha-mannosidases, highlighting their relevance in studying enzyme inhibition and potential therapeutic applications (Moreno‐Vargas & Vogel, 2003).
Synthesis of Multicyclic Semi-Alkaloids
The facile synthesis of 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives through cascade reactions involving diazabicyclo[5.4.0]undec-7-ene (DBU) or diazabicyclo[4.3.0]non-5-ene (DBN) with arylidene azlactones led to the creation of novel multicyclic semi-alkaloids with antimicrobial activity, indicating a pathway for synthesizing new bioactive compounds (Parhizkar et al., 2017).
Host-Guest Chemistry
Studies on the complexation of p-sulfonatocalix[4]arene with diazabicyclo[2.2.1]hept-2-ene and related compounds have demonstrated strong binding due to spherical shape complementarity. This research is significant for understanding molecular recognition in aqueous solutions, which has implications for designing new molecular sensors and drug delivery systems (Bakirci, Koner, & Nau, 2005).
Asymmetric Synthesis
The use of azabicyclo[3.3.0]octane derivatives in asymmetric syntheses, such as Michael-type reactions, showcases their utility as chiral auxiliaries. This opens up avenues for synthesizing enantiomerically pure compounds, which is crucial for the development of drugs with specific chiral activity (Martens & Lübben, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has promising biological activity, it could be studied further as a potential drug . Alternatively, if the compound has unique physical or chemical properties, it could be studied for potential applications in materials science or chemistry .
Properties
IUPAC Name |
8-[(E)-2-phenylethenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,12-11-13-5-2-1-3-6-13)16-14-7-4-8-15(16)10-9-14/h1-7,11-12,14-15H,8-10H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLHHSGFEDMKBV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CCC1N2S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.